1-(4-bromobutyl)-2-fluorobenzene
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Overview
Description
1-(4-bromobutyl)-2-fluorobenzene is an organic compound that features a benzene ring substituted with a fluorine atom and a 4-bromobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-bromobutyl)-2-fluorobenzene can be synthesized through a multi-step process. One common method involves the following steps:
Bromination: Starting with butane, bromination is carried out to obtain 1-bromobutane.
Coupling Reaction: Finally, the 1-bromobutane is coupled with the fluorobenzene derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromobutyl)-2-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids, and reduction to form alkanes.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products
Substitution Products: Amines, thiols, ethers.
Oxidation Products: Alcohols, carboxylic acids.
Reduction Products: Alkanes.
Scientific Research Applications
1-(4-bromobutyl)-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.
Material Science: It is utilized in the preparation of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1-(4-bromobutyl)-2-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
1-(4-bromobutyl)-benzene: Lacks the fluorine atom, which may result in different reactivity and biological activity.
1-(4-chlorobutyl)-2-fluorobenzene: Substitution of bromine with chlorine can alter the compound’s chemical properties and reactivity.
1-(4-bromobutyl)-3-fluorobenzene: Positional isomer with the fluorine atom at a different position on the benzene ring, leading to variations in chemical behavior.
Uniqueness
1-(4-bromobutyl)-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it valuable in medicinal chemistry and material science .
Properties
IUPAC Name |
1-(4-bromobutyl)-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrF/c11-8-4-3-6-9-5-1-2-7-10(9)12/h1-2,5,7H,3-4,6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNAYVOOGLVBDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCBr)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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